

ethyl phenylcyanoacetate chemical structure and bonding

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Compound of Interest

Compound Name: Ethyl phenylcyanoacetate

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An In-Depth Technical Guide to the Structure, Bonding, and Reactivity of **Ethyl Phenylcyanoacetate**

Abstract

Ethyl phenylcyanoacetate (CAS No. 4553-07-5) is a multifunctional organic compound of significant interest to the scientific community, particularly in the fields of medicinal chemistry and materials science. Its unique molecular architecture, characterized by a stereogenic center bearing a phenyl, a cyano, and an ethyl ester group, imparts a high degree of chemical reactivity that is pivotal for advanced organic synthesis. The presence of an exceptionally acidic α -hydrogen, stabilized by the potent electron-withdrawing effects of the adjacent nitrile and carbonyl moieties, establishes this molecule as a cornerstone for carbon-carbon bond formation. This technical guide provides an in-depth analysis of the chemical structure, bonding, and spectroscopic signature of **ethyl phenylcyanoacetate**. Furthermore, it elucidates its primary reactive pathways, including its role in the Knoevenagel condensation, and details its applications as a versatile precursor for the synthesis of complex heterocyclic scaffolds and novel polymeric materials. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this versatile synthetic building block.

Molecular Identity and Physicochemical Properties

Ethyl phenylcyanoacetate is an alpha-substituted cyanoacetate ester, specifically consisting of ethyl cyanoacetate with a phenyl substituent at the alpha position^{[1][2]}. Its identity is well-

defined by a range of chemical and physical descriptors.

Nomenclature and Identifiers

Descriptor	Value
IUPAC Name	ethyl 2-cyano-2-phenylacetate[1]
CAS Number	4553-07-5[1]
Molecular Formula	C ₁₁ H ₁₁ NO ₂ [1]
Molecular Weight	189.21 g/mol [1]
Linear Formula	C ₆ H ₅ CH(CN)CO ₂ C ₂ H ₅ [3]
SMILES	CCOC(=O)C(C#N)C1=CC=CC=C1[1][4]
InChI Key	SXIRJEDGTAKGKU-UHFFFAOYSA-N[1]
EC Number	224-921-4

Key Physicochemical Properties

Property	Value	Source
Appearance	Clear colorless to light yellow liquid	[2][5]
Boiling Point	275 °C (lit.)	[2]
Density	1.090 g/mL at 25 °C (lit.)	[5]
Refractive Index (n _{20/D})	1.5053 (lit.)	
Flash Point	113 °C (235.4 °F) - closed cup	
Solubility	Soluble in Chloroform, DMSO, Methanol (Slightly)	[2]

Safety and Handling Summary

Ethyl phenylcyanoacetate is classified as harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation[1][6]. It may also cause respiratory

irritation[1]. Appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection, should be used when handling this compound in a well-ventilated area[5].

Unraveling the Molecular Architecture: Structure and Bonding

The reactivity and utility of **ethyl phenylcyanoacetate** are direct consequences of its distinct molecular structure and the interplay of its constituent functional groups.

Core Structural Features

The molecule is built around a central sp^3 -hybridized carbon atom. This carbon is unique as it is bonded to four different groups: a phenyl ring, a cyano group, an ethyl ester group, and a hydrogen atom.

Caption: 2D representation of **ethyl phenylcyanoacetate**'s core structure.

The Stereogenic Center and Chirality

The central alpha-carbon (C_α) is bonded to four distinct substituents, making it a stereogenic center. Consequently, **ethyl phenylcyanoacetate** is a chiral molecule and exists as a pair of enantiomers, (R)-**ethyl phenylcyanoacetate** and (S)-**ethyl phenylcyanoacetate**. In most commercial preparations, it is supplied as a racemic mixture. The specific stereochemistry can be critical in drug development, where enantiomers often exhibit different pharmacological activities.

Analysis of Key Functional Groups

- **The Phenyl Ring:** The bulky, aromatic phenyl group provides steric hindrance and engages in π -stacking interactions. Its electron-withdrawing inductive effect contributes, albeit modestly, to the acidity of the α -hydrogen.
- **The Cyano Group ($-C\equiv N$):** The nitrile group is a powerful electron-withdrawing group due to the sp -hybridization of the carbon and the high electronegativity of nitrogen. It strongly acidifies the α -hydrogen through induction and provides resonance stabilization for the conjugate base.

- The Ethyl Ester Group (-COOC₂H₅): The carbonyl (C=O) of the ester group also functions as a strong electron-withdrawing group, contributing significantly to the α -hydrogen's acidity via induction and resonance stabilization of the resulting carbanion.

The Acidic α -Hydrogen: The Heart of Reactivity

The most significant feature of **ethyl phenylcyanoacetate**'s bonding is the high acidity of the methine proton (the α -hydrogen). This acidity arises from the cumulative electron-withdrawing effects of the adjacent cyano and ester groups. Upon deprotonation by a base, a resonance-stabilized carbanion (enolate) is formed. The negative charge is delocalized over the α -carbon, the nitrile nitrogen, and the carbonyl oxygen, making the anion particularly stable and a soft nucleophile.^{[7][8]}

Caption: Resonance forms stabilizing the conjugate base of **ethyl phenylcyanoacetate**.

Spectroscopic Characterization: A Definitive Fingerprint

Advanced spectroscopic methods provide a detailed understanding of the molecule's architecture and the electronic environment of its functional groups.^[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of **ethyl phenylcyanoacetate** in solution.^{[1][9][10]}

¹H NMR Analysis (300 MHz, CDCl₃)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~ 7.45 - 7.35	Multiplet (m)	5H	Ar-H (Phenyl)
~ 4.85	Singlet (s)	1H	Ph-CH-CN
~ 4.25	Quartet (q)	2H	-O-CH ₂ -CH ₃

| ~ 1.30 | Triplet (t) | 3H | -O-CH₂-CH₃ |

- Causality: The aromatic protons appear downfield due to the deshielding effect of the ring current. The single α -hydrogen is a sharp singlet, shifted downfield by the adjacent electron-withdrawing groups. The ethyl ester protons show the characteristic quartet and triplet pattern due to spin-spin coupling.

^{13}C NMR Analysis (75 MHz, CDCl_3)

Chemical Shift (δ) ppm	Assignment
~ 165.0	C=O (Ester)
~ 130.0 - 128.0	Ar-C (Phenyl)
~ 116.0	C \equiv N (Nitrile)
~ 63.0	-O-CH ₂ -CH ₃
~ 45.0	Ph-CH-CN

| ~ 14.0 | -O-CH₂-CH₃ |

- Causality: The carbonyl carbon is the most deshielded, appearing furthest downfield. The nitrile carbon also has a characteristic chemical shift. The aliphatic carbons of the ethyl group and the central α -carbon appear upfield.

Protocol: Acquiring High-Resolution NMR Spectra

- Sample Preparation: Dissolve approximately 10-20 mg of **ethyl phenylcyanoacetate** in ~0.7 mL of deuterated chloroform (CDCl_3). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Instrumentation: Use a high-field NMR spectrometer (e.g., 300 MHz or higher).
- Acquisition: Acquire the ^1H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Subsequently, acquire the ^{13}C NMR spectrum, which will require a larger number of scans.
- Processing: Process the raw data using appropriate software, applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the

TMS signal at 0 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups based on their characteristic vibrational frequencies.^{[1][11]}

Wavenumber (cm ⁻¹)	Vibration	Functional Group
~ 3060 - 3030	C-H stretch	Aromatic
~ 2980 - 2850	C-H stretch	Aliphatic
~ 2250	C≡N stretch	Nitrile
~ 1745	C=O stretch	Ester
~ 1600, 1495	C=C stretch	Aromatic Ring
~ 1250	C-O stretch	Ester

- Causality: The strong, sharp absorption around 2250 cm⁻¹ is a definitive indicator of the nitrile group. The intense absorption around 1745 cm⁻¹ is characteristic of the ester carbonyl stretch.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

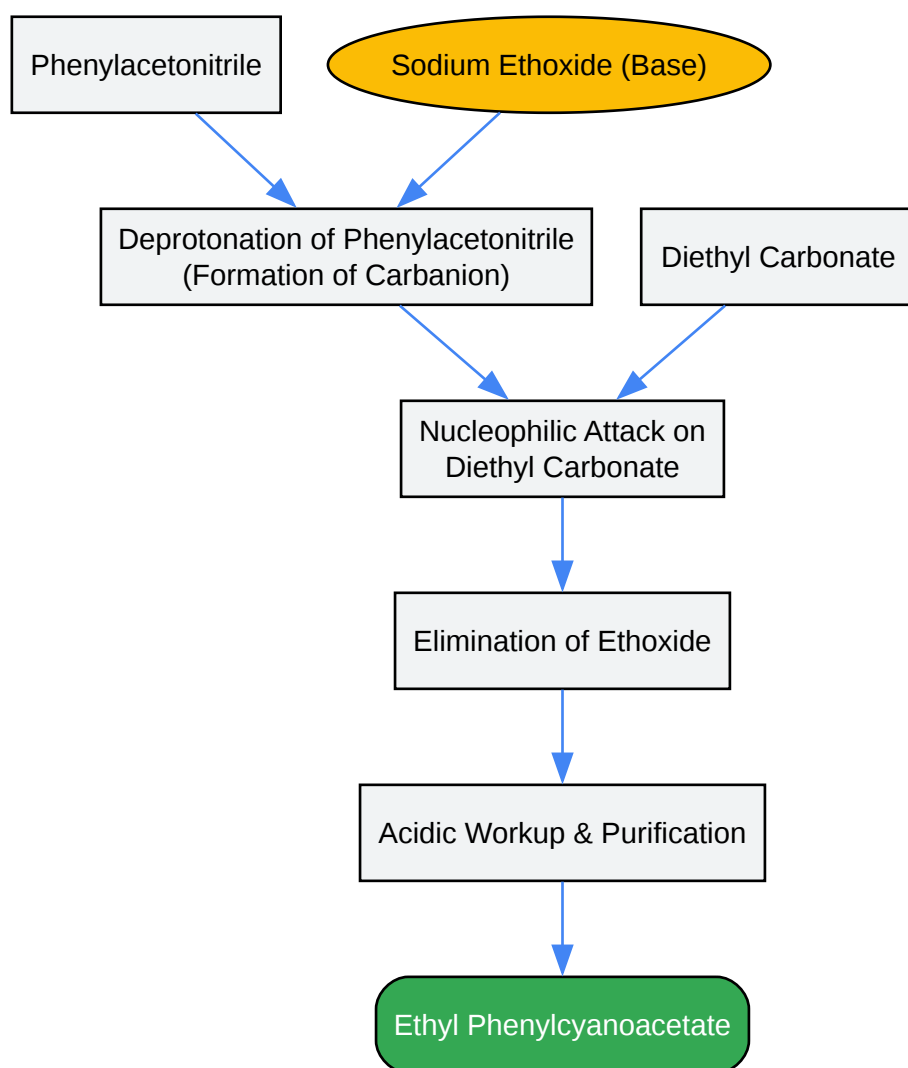
- Molecular Ion (M⁺): The electron ionization (EI) mass spectrum will show a molecular ion peak at m/z = 189, corresponding to the molecular weight of C₁₁H₁₁NO₂.^[4]
- Key Fragmentation: Common fragmentation pathways include the loss of the ethoxy group (-OC₂H₅, m/z 45) to give a fragment at m/z 144, or the loss of the entire ester group (-COOC₂H₅, m/z 73) to give a fragment at m/z 116.

Chemical Reactivity and Synthetic Utility

The unique structural features of **ethyl phenylcyanoacetate** make it a versatile reagent in organic synthesis, primarily exploited for the construction of new C-C bonds.[2][7]

Synthesis of Ethyl Phenylcyanoacetate

A common and efficient laboratory-scale synthesis involves the base-catalyzed carbethoxylation of phenylacetonitrile, which is a form of Claisen condensation.[7]



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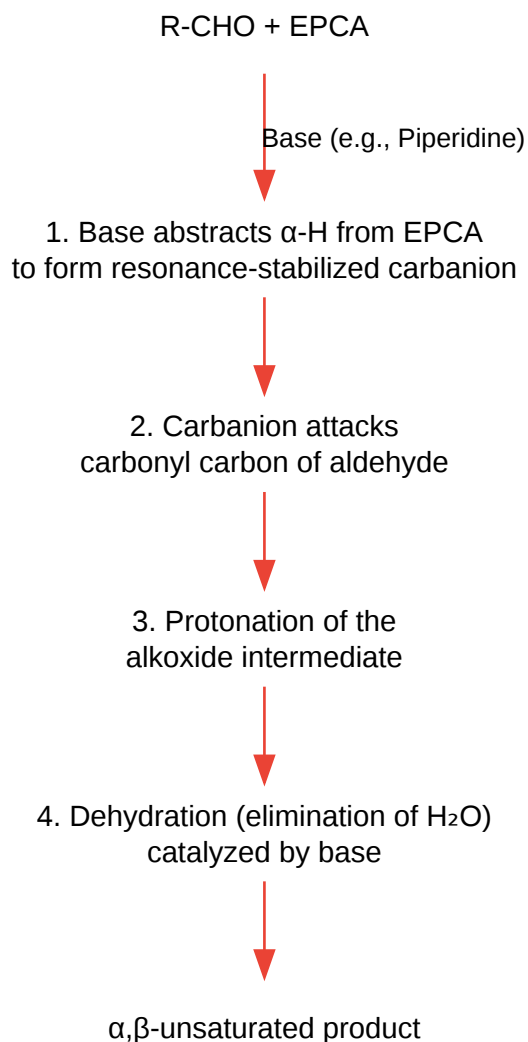
Caption: Workflow for the synthesis of **ethyl phenylcyanoacetate**.

Protocol: Synthesis via Carbethoxylation of Phenylacetonitrile[8]

- Setup: Equip a dry, three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a dropping funnel, all under an inert atmosphere (e.g., Nitrogen or Argon).
- Base Preparation: Prepare sodium ethoxide in situ by reacting sodium metal with excess absolute ethanol. Remove the excess ethanol under reduced pressure.
- Reaction: Add dry toluene, followed by dry diethyl carbonate. Heat the mixture with stirring. Add phenylacetonitrile dropwise to the solution.
- Reflux: Continue to heat the reaction mixture under reflux, monitoring the reaction progress by TLC.
- Workup: After the reaction is complete, cool the mixture and quench by pouring it into a mixture of ice and dilute acid (e.g., H_2SO_4 or HCl).
- Extraction: Separate the organic layer. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation.

The Knoevenagel Condensation: A Cornerstone Reaction

Ethyl phenylcyanoacetate is an excellent substrate for the Knoevenagel condensation, a reaction between an active methylene compound and a carbonyl group (aldehyde or ketone), typically catalyzed by a weak base.[12][13]



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Caption: Simplified mechanism of the Knoevenagel condensation.

This reaction is fundamental for creating α,β -unsaturated systems, which are themselves valuable intermediates for further transformations.^{[14][15]}

Applications in Research and Development

The unique reactivity of **ethyl phenylcyanoacetate** makes it a valuable precursor in several high-value research areas.

A Versatile Scaffold in Medicinal Chemistry

In drug discovery, **ethyl phenylcyanoacetate** is used as a starting material to build complex molecular frameworks.[7] Its derivatives have been investigated for a range of biological activities, and it is a key component in the synthesis of various heterocyclic compounds like pyrroles and pyrans, which are prevalent motifs in pharmaceuticals.[7][16] The ability to easily form C-C bonds allows for the construction of compound libraries for high-throughput screening, accelerating the identification of new drug candidates.[7]

Precursor in Materials Science

Beyond pharmaceuticals, **ethyl phenylcyanoacetate** and its derivatives are utilized in materials science as precursors for creating specialty polymers and functional materials. The properties of these materials can be tailored for specific applications in electronics or as specialized coatings by modifying the substituents on the molecule.[7]

Conclusion

Ethyl phenylcyanoacetate is more than a simple organic chemical; it is a powerful and versatile tool for synthetic chemists. Its structure, centered around a highly activated stereogenic carbon, provides a predictable and exploitable platform for constructing complex molecules. A thorough understanding of its bonding, spectroscopic properties, and characteristic reactions, such as the Knoevenagel condensation, is essential for leveraging its full potential. As research in drug discovery and materials science continues to advance, the enduring relevance and utility of **ethyl phenylcyanoacetate** as a cornerstone of synthetic chemistry are assured.[7]

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